molecular formula C9H6BrNO2 B1477918 2-Bromo-3-cyano-6-methylbenzoic acid CAS No. 1805529-10-5

2-Bromo-3-cyano-6-methylbenzoic acid

Cat. No. B1477918
CAS RN: 1805529-10-5
M. Wt: 240.05 g/mol
InChI Key: RDNQTIITNPLMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-cyano-6-methylbenzoic acid, also known as 2-Bromo-3-cyanobenzoic acid, is a valuable compound in organic chemistry and is widely used in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds and is used to produce dyes, drugs, and pesticides.

Mechanism Of Action

2-Bromo-3-cyano-6-methylbenzoic acidano-6-methylbenzoic acid is a bifunctional reagent, meaning it can act as both an electrophile and a nucleophile. In electrophilic reactions, it reacts with electron-rich substrates, such as alcohols and amines, to form products such as alkyl bromides and amides. In nucleophilic reactions, it reacts with electron-deficient substrates, such as aldehydes and ketones, to form products such as nitriles and imines.
Biochemical and Physiological Effects
2-Bromo-3-cyano-6-methylbenzoic acidano-6-methylbenzoic acid has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the synthesis of fatty acids, and that it can act as an antioxidant. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-Bromo-3-cyano-6-methylbenzoic acidano-6-methylbenzoic acid in lab experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of products. However, it is important to note that it is a strong acid and can be toxic if handled improperly. It is also important to ensure that the reaction is conducted in a well-ventilated area and that all safety precautions are followed.

Future Directions

The potential applications of 2-Bromo-3-cyano-6-methylbenzoic acidano-6-methylbenzoic acid are still being explored and there are many possible future directions. These include further research into its biochemical and physiological effects, as well as its use in the synthesis of new materials and drugs. Additionally, its use in the synthesis of polymers, dyes, and other materials could be further explored. Finally, its use as a catalyst for various reactions could be further studied, as this could lead to the development of more efficient and cost-effective synthetic methods.

Scientific Research Applications

2-Bromo-3-cyano-6-methylbenzoic acidano-6-methylbenzoic acid is widely used in scientific research for a variety of applications. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a precursor for the synthesis of other compounds. It is also used in the synthesis of dyes, drugs, and pesticides, and in the production of polymers and other materials.

properties

IUPAC Name

2-bromo-3-cyano-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-3-6(4-11)8(10)7(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNQTIITNPLMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-cyano-6-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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